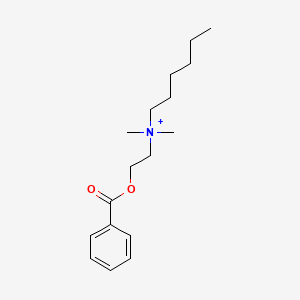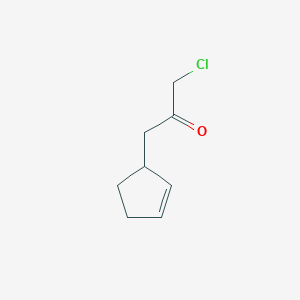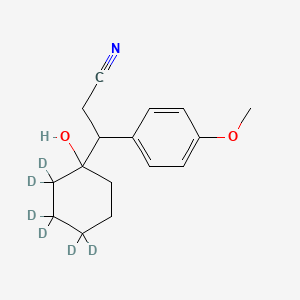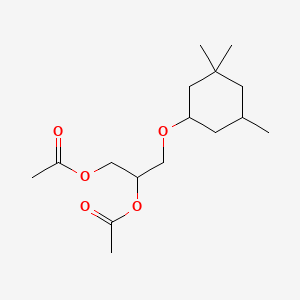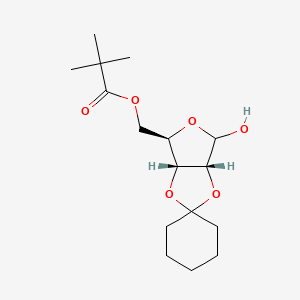
2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose: is a chemical compound with the molecular formula C16H26O6 and a molecular weight of 314.37404 g/mol . It is a derivative of D-ribofuranose, a sugar molecule, and is characterized by the presence of cyclohexylidene and pivaloyl protective groups. This compound is used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribofuranose. The cyclohexylidene group is introduced by reacting D-ribofuranose with cyclohexanone in the presence of an acid catalyst. The pivaloyl group is then added by reacting the intermediate product with pivaloyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The protective groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic or basic conditions can be employed to remove or replace protective groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
科学研究应用
2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a protective group in the synthesis of nucleosides and nucleotides.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of fine chemicals and specialty reagents.
作用机制
The mechanism of action of 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose involves its role as a protective group. The cyclohexylidene and pivaloyl groups protect the hydroxyl groups of D-ribofuranose from unwanted reactions during chemical synthesis. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules.
相似化合物的比较
- 2,3-O-Isopropylidene-D-ribofuranose
- 5-O-Benzoyl-D-ribofuranose
- 2,3-O-Benzylidene-D-ribofuranose
Comparison: 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose is unique due to the presence of both cyclohexylidene and pivaloyl protective groups. These groups provide greater steric hindrance and stability compared to other protective groups like isopropylidene or benzylidene. This makes it particularly useful in the synthesis of complex molecules where selective protection of hydroxyl groups is required.
属性
分子式 |
C16H26O6 |
|---|---|
分子量 |
314.37 g/mol |
IUPAC 名称 |
[(3aR,6R,6aR)-4-hydroxyspiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-6-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H26O6/c1-15(2,3)14(18)19-9-10-11-12(13(17)20-10)22-16(21-11)7-5-4-6-8-16/h10-13,17H,4-9H2,1-3H3/t10-,11-,12-,13?/m1/s1 |
InChI 键 |
QQXPEVVPGGLCMF-PFGBXZAXSA-N |
手性 SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@@H]2[C@H](C(O1)O)OC3(O2)CCCCC3 |
规范 SMILES |
CC(C)(C)C(=O)OCC1C2C(C(O1)O)OC3(O2)CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


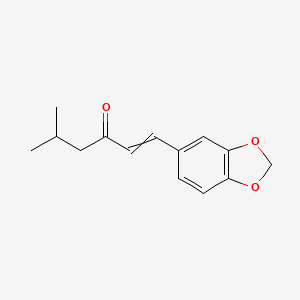
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
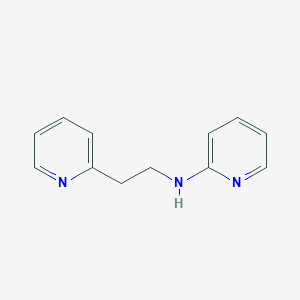
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
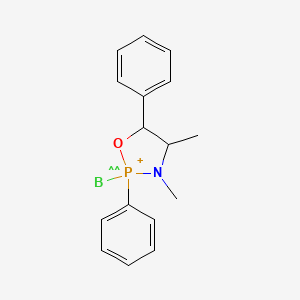
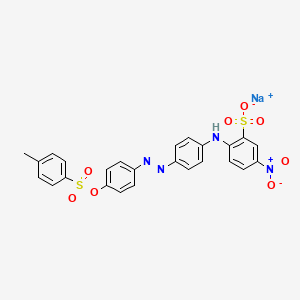
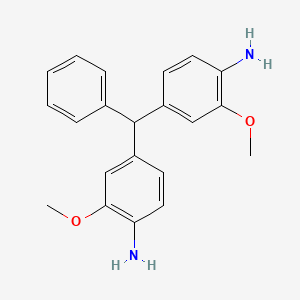
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
